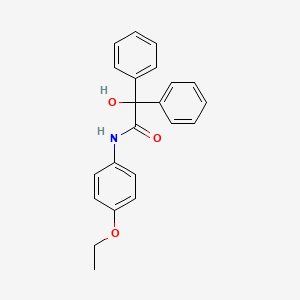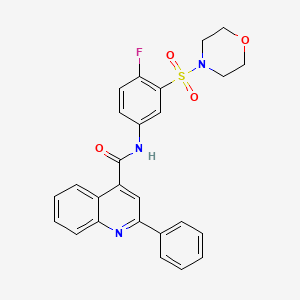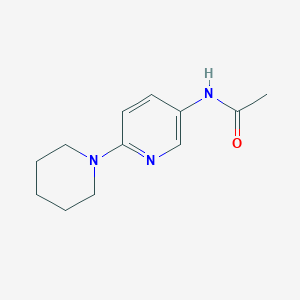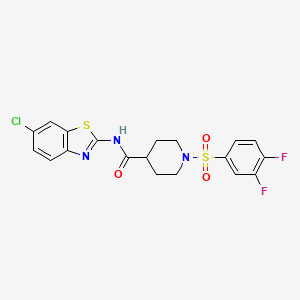
N-(6-morpholin-4-ylpyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-morpholin-4-ylpyridin-3-yl)acetamide, commonly known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a pyridine derivative that has been synthesized using different methods.
作用機序
The mechanism of action of MPA is not fully understood. However, studies have suggested that MPA may act by inhibiting the activity of enzymes involved in various biological processes, including inflammation, cancer cell proliferation, and fungal growth. MPA may also act by modulating the activity of certain receptors in the brain.
Biochemical and physiological effects:
MPA has been shown to have various biochemical and physiological effects. In vitro studies have suggested that MPA may inhibit the growth of cancer cells and fungi. MPA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, MPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of MPA is its relatively simple synthesis, which makes it easily accessible for laboratory experiments. MPA is also stable under normal laboratory conditions. However, one of the limitations of MPA is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on MPA. One area of research is the development of novel drugs based on the MPA scaffold. Another area of research is the investigation of the potential of MPA as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, the use of MPA as a corrosion inhibitor in industrial applications is an area of research that has gained interest in recent years. Further studies are needed to fully understand the mechanism of action of MPA and its potential applications in various fields.
Conclusion:
In conclusion, MPA is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MPA has been synthesized using different methods and has been extensively studied for its potential as an anticancer, anti-inflammatory, and antifungal agent. MPA has also been investigated for its potential as a neuroprotective agent and in the treatment of Alzheimer's disease. The future directions for the research on MPA include the development of novel drugs based on the MPA scaffold, investigation of its potential as a neuroprotective agent, and its use as a corrosion inhibitor in industrial applications.
合成法
MPA can be synthesized using different methods, including the reaction of 3-bromopyridine with morpholine and subsequent acetylation of the resulting product. Another method involves the reaction of 3-chloropyridine with morpholine followed by acetylation. The synthesis of MPA is relatively simple and can be achieved using standard laboratory techniques.
科学的研究の応用
MPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MPA has been investigated for its anticancer, anti-inflammatory, and antifungal properties. MPA has also been studied for its potential as a neuroprotective agent and in the treatment of Alzheimer's disease. In drug discovery, MPA has been used as a scaffold for the design of novel drugs. In material science, MPA has been investigated for its potential as a corrosion inhibitor.
特性
IUPAC Name |
N-(6-morpholin-4-ylpyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-9(15)13-10-2-3-11(12-8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGRDXYBHYHFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-morpholin-4-ylpyridin-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468710.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B7468716.png)
![5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7468723.png)
![6-oxo-N-[3-[(6-phenylpyrimidin-4-yl)amino]phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B7468730.png)
![2-(4-benzoylphenoxy)-N-[5-[(4-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7468746.png)
![3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)
![2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7468756.png)

![[2-[1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7468773.png)

![N-[3-[benzyl-(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7468788.png)

